1H-Pyrazole-1-carbothioamide, 4,5-dihydro-5-oxo-3-phenyl-
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Overview
Description
5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by a five-membered ring structure containing two nitrogen atoms and a sulfur atom. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. One common method includes the use of a catalyst such as vitamin B1, which facilitates the reaction under mild conditions . The reaction is usually carried out in an ethanol solvent at room temperature, yielding the desired product in good to excellent yields.
Industrial Production Methods
In an industrial setting, the production of 5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of green catalysts and solvent recycling techniques further enhances the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and materials with unique optical properties
Mechanism of Action
The mechanism of action of 5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-carbethoxypyrazolone
- Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
- N0-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl]
Uniqueness
5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide stands out due to its unique combination of a pyrazole ring with a carbothioamide group. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
58197-04-9 |
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Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
5-oxo-3-phenyl-4H-pyrazole-1-carbothioamide |
InChI |
InChI=1S/C10H9N3OS/c11-10(15)13-9(14)6-8(12-13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,15) |
InChI Key |
LQRTZZUNSKIADN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C(=S)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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